テトラ酢酸ジロジウム

概要

説明

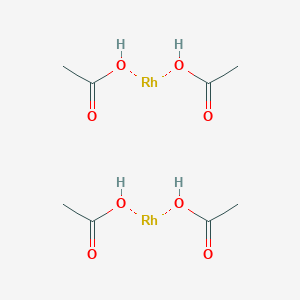

Dirhodium tetraacetate (Rh2(OAc)4) is a highly reactive organometallic compound that is widely used in organic synthesis. It is a powerful catalyst for a variety of reactions, including the formation of carbon-carbon and carbon-heteroatom bonds. In addition to its use as a catalyst, dirhodium tetraacetate has also been used in various scientific research applications.

科学的研究の応用

化学反応の触媒

テトラ酢酸ジロジウムは、いくつかの化学反応において効率的な触媒として知られています . これらには以下が含まれます。

潜在的な抗がん剤

この化合物は、潜在的な抗がん剤として考えられています . それは、ニワトリ卵白リゾチーム(HEWL)のようなタンパク質と付加体を形成し、これらの潜在的な抗がん剤の作用機序を解明する可能性があります<a aria-label="1: The compound has been considered as a potential anticancer agent13" data-citationid="927dccde-d068-f90

作用機序

Target of Action

Dirhodium tetraacetate, also known as Rhodium(II) acetate dimer, primarily targets proteins and DNA. It has been found to extensively react with the model protein bovine pancreatic ribonuclease (RNase A) . The compound binds to the protein via coordination of the imidazole ring of a Histidine (His) side chain . Additionally, dirhodium tetraacetate has been shown to bind to B-DNA double helical structures .

Mode of Action

The interaction of dirhodium tetraacetate with its targets involves the coordination of the imidazole ring of a His side chain to one of its axial sites . This binding occurs while the dirhodium center and the acetato ligands remain unmodified . The compound extensively reacts with RNase A, indicating a strong interaction with this protein .

Biochemical Pathways

It’s known that the compound can break up the direct rh(ii)–rh(ii) bond and its carboxylate framework in the presence of glutathione, an antioxidant present in cells . This reaction could potentially affect various biochemical pathways, including those involving glutathione.

Result of Action

The binding of dirhodium tetraacetate to proteins and DNA can result in various molecular and cellular effects. For instance, the binding to RNase A could potentially affect the protein’s function . Additionally, the compound’s interaction with DNA could influence DNA structure and function . These interactions could potentially contribute to the compound’s cytotoxic activity .

Action Environment

The action, efficacy, and stability of dirhodium tetraacetate can be influenced by various environmental factors. For example, the presence of glutathione can lead to the breakdown of the compound’s Rh(II)–Rh(II) bond and carboxylate framework

Safety and Hazards

Dirhodium tetraacetate causes skin irritation and serious eye irritation. Protective measures include wearing safety glasses with side shields or goggles or face shield, wearing chemical resistant gloves, and using an organic vapor respirator if airborne levels are not maintained or if ventilation is inadequate .

将来の方向性

生化学分析

Biochemical Properties

Dirhodium tetraacetate extensively reacts with proteins such as bovine pancreatic ribonuclease (RNase A) . The metal compound binds the protein via coordination of the imidazole ring of a His side chain to one of its axial sites, while the dirhodium center and the acetato ligands remain unmodified . This interaction provides valuable information for the design of artificial dirhodium-containing metalloenzymes .

Cellular Effects

Dirhodium tetraacetate exhibits an appreciable carcinostatic activity, though lower than cisplatin .

Molecular Mechanism

The structure of the dirhodium/DNA adduct reveals a dimetallic center binding to an adenine via axial coordination . This interaction with DNA could play a crucial role in the antitumor properties of dirhodium tetraacetate .

特性

| 1. Design of Synthesis Pathway: The synthesis pathway for Dirhodium tetraacetate involves the reaction of Rhodium(II) acetate dimer with Acetic anhydride in an inert atmosphere. 2. Starting Materials: - Rhodium(II) acetate dimer - Acetic anhydride 3. Reaction: - In an inert atmosphere, Rhodium(II) acetate dimer and Acetic anhydride are mixed in a 1:4 molar ratio. - The mixture is stirred at room temperature for 24 hours. - The resulting solid is filtered and washed with diethyl ether. - The product is then recrystallized from acetonitrile to yield Dirhodium tetraacetate. { "Design of Synthesis Pathway": "The synthesis pathway for Dirhodium tetraacetate involves the reaction of Rhodium(II) acetate dimer with Acetic anhydride in an inert atmosphere.", "Starting Materials": ["Rhodium(II) acetate dimer", "Acetic anhydride"], "Reaction": ["In an inert atmosphere, Rhodium(II) acetate dimer and Acetic anhydride are mixed in a 1:4 molar ratio.", "The mixture is stirred at room temperature for 24 hours.", "The resulting solid is filtered and washed with diethyl ether.", "The product is then recrystallized from acetonitrile to yield Dirhodium tetraacetate."] } | |

CAS番号 |

15956-28-2 |

分子式 |

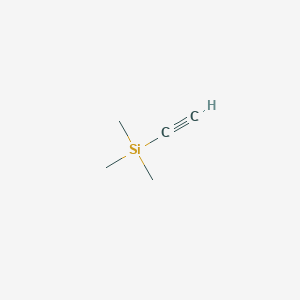

C8H12O8Rh2 |

分子量 |

441.99 g/mol |

IUPAC名 |

rhodium(2+);tetraacetate |

InChI |

InChI=1S/4C2H4O2.2Rh/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+2/p-4 |

InChIキー |

SYBXSZMNKDOUCA-UHFFFAOYSA-J |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+2].[Rh+2] |

正規SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+2].[Rh+2] |

その他のCAS番号 |

42204-14-8 15956-28-2 |

物理的記述 |

Green powder; Insoluble in water; [Alfa Aesar MSDS] |

ピクトグラム |

Irritant; Health Hazard |

同義語 |

Tetrakis(μ-acetato)di-rhodium (Rh-Rh); Tetrakis[μ-(acetato-O:O’)]di-Rhodium(Rh-Rh); Bis(Rhodium diacetate); Dirhodium Tetraacetate; Dirhodium(II)tetraacetate; NSC 156310; Rhodium Acetate; Rhodium Diacetate Dimer; Rhodium(II) Acetate; Tetraacetatodir |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Naphtho[2,3-a]pyrene](/img/structure/B32191.png)

![4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B32192.png)